molecular formula C30H32N6O5 B11936898 [2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate

[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate

Cat. No.: B11936898
M. Wt: 556.6 g/mol
InChI Key: GPEYTRIZYSZRRK-HHHXNRCGSA-N
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Description

Ceclazepide is a chemical compound known for its role as an antagonist of the cholecystokinin receptor. The compound’s chemical formula is C30H32N6O5 .

Preparation Methods

The synthesis of ceclazepide involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the reaction of 4-acetoxy-3,3-dimethyl-2-oxobutyl with 2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl, followed by the addition of 3-(methylamino)phenyl isocyanate . The reaction conditions typically require controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Ceclazepide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ceclazepide can be compared to other cholecystokinin receptor antagonists, such as proglumide and devazepide. While all these compounds share a similar mechanism of action, ceclazepide’s unique structure and specific activity against Mycobacterium abscessus set it apart . The following table highlights the comparison:

Compound Mechanism of Action Unique Feature
Ceclazepide Cholecystokinin receptor antagonist Effective against Mycobacterium abscessus
Proglumide Cholecystokinin receptor antagonist Used primarily for gastrointestinal disorders
Devazepide Cholecystokinin receptor antagonist Investigated for its role in appetite suppression

Ceclazepide’s specificity and effectiveness in combating drug-resistant bacterial infections make it a compound of significant interest in both research and therapeutic contexts .

Properties

Molecular Formula

C30H32N6O5

Molecular Weight

556.6 g/mol

IUPAC Name

[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate

InChI

InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m1/s1

InChI Key

GPEYTRIZYSZRRK-HHHXNRCGSA-N

Isomeric SMILES

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Canonical SMILES

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Origin of Product

United States

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